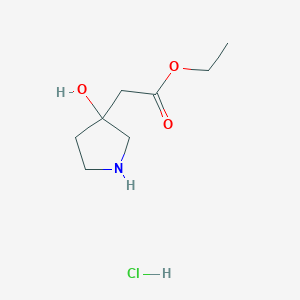
1,5-Dichloro-2,4-diethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-2,4-diethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2. It is a derivative of benzene, where two chlorine atoms and two ethoxy groups are substituted at the 1,5 and 2,4 positions, respectively.
Métodos De Preparación
The synthesis of 1,5-Dichloro-2,4-diethoxybenzene typically involves the chlorination of 2,4-diethoxybenzene. One common method includes the reaction of 2,4-diethoxybenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
1,5-Dichloro-2,4-diethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1,5-dichloro-2,4-dihydroxybenzene using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,5-Dichloro-2,4-diethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of 1,5-Dichloro-2,4-diethoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .
In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the ethoxy groups. These substituents affect the compound’s nucleophilicity and electrophilicity, determining its behavior in various reactions .
Comparación Con Compuestos Similares
1,5-Dichloro-2,4-diethoxybenzene can be compared with other dichlorobenzenes and diethoxybenzenes:
1,2-Dichlorobenzene: This compound has chlorine atoms at the 1 and 2 positions.
1,3-Dichlorobenzene: With chlorine atoms at the 1 and 3 positions, this compound exhibits different reactivity patterns due to the meta-substitution.
1,4-Dichlorobenzene: Chlorine atoms at the 1 and 4 positions result in a para-substitution pattern, which affects its chemical properties and applications.
1,4-Diethoxybenzene: This compound has ethoxy groups at the 1 and 4 positions.
The unique combination of chlorine and ethoxy substituents in this compound imparts distinct chemical properties, making it valuable for specific applications.
Propiedades
IUPAC Name |
1,5-dichloro-2,4-diethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2/c1-3-13-9-6-10(14-4-2)8(12)5-7(9)11/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJXDEOESPSAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50375-05-8 |
Source


|
| Record name | 1,5-Dichloro-2,4-diethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050375058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-DICHLORO-2,4-DIETHOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4JZG6L3CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6603490.png)
![1-[2-(2-chlorophenyl)ethenesulfonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B6603503.png)

![N-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B6603518.png)


![2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B6603546.png)


![rac-2-[(1R,2R)-2-aminocyclopentyl]aceticacidhydrochloride](/img/structure/B6603566.png)
